molecular formula C32H16MnN8 B15285465 Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

Cat. No.: B15285465
M. Wt: 567.5 g/mol
InChI Key: FBVMGXXZRKLOMC-UHFFFAOYSA-N
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Description

Manganese(II) phthalocyanine is a coordination complex of manganese and phthalocyanine. This compound is known for its vibrant blue-green color and is part of the larger phthalocyanine family, which is renowned for its stability and diverse applications. The chemical formula for manganese(II) phthalocyanine is C₃₂H₁₆MnN₈, and it has a molar mass of 567.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) phthalocyanine can be synthesized through various methods, including the molecular beam epitaxy (MBE) growth technique. This method involves the deposition of manganese and phthalocyanine molecules onto a substrate under high vacuum conditions . Another common method is the reaction of manganese salts with phthalonitrile in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of manganese(II) phthalocyanine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process often includes the use of high-temperature reactors and specialized equipment to handle the reactants and products safely .

Chemical Reactions Analysis

Types of Reactions: Manganese(II) phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by molecular oxygen, which can lead to the formation of higher oxidation states of manganese .

Common Reagents and Conditions: Common reagents used in the reactions of manganese(II) phthalocyanine include molecular oxygen, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products: The major products formed from the reactions of manganese(II) phthalocyanine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce manganese(III) or manganese(IV) phthalocyanine derivatives .

Mechanism of Action

The mechanism by which manganese(II) phthalocyanine exerts its effects involves its ability to undergo redox reactions. The compound can alternate between different oxidation states, allowing it to participate in various catalytic processes. The strong binding affinity of phthalocyanine ligands to manganese stabilizes the metal center and enhances its reactivity under moderate conditions .

Comparison with Similar Compounds

Manganese(II) phthalocyanine is unique among phthalocyanine compounds due to its specific redox properties and stability. Similar compounds include:

These compounds share similar structural features but differ in their chemical reactivity and applications. For example, nickel(II) phthalocyanine is often used in electronic applications, while iron(II) phthalocyanine is known for its catalytic properties in oxidation reactions .

Properties

Molecular Formula

C32H16MnN8

Molecular Weight

567.5 g/mol

IUPAC Name

manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;

InChI Key

FBVMGXXZRKLOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Mn]

Origin of Product

United States

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